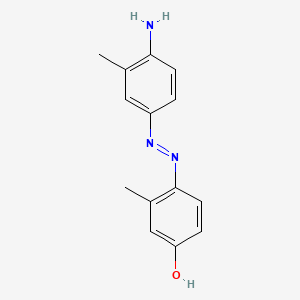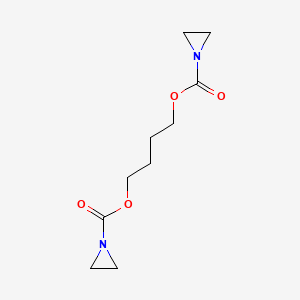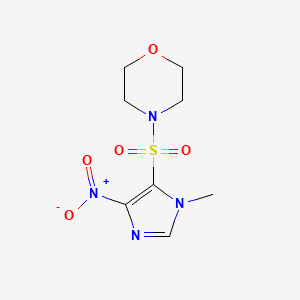
4-(1-Methyl-4-nitro-1H-imidazole-5-sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine is a synthetic compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their broad spectrum of biological activities, including antimicrobial and antiparasitic properties . This compound features a morpholine ring attached to a sulfonyl group, which is further connected to a nitroimidazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine typically involves the nitration of imidazole followed by sulfonation and subsequent attachment of the morpholine ring. One common method includes the nitration of imidazole using a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole . This intermediate can then undergo sulfonation using chlorosulfonic acid to introduce the sulfonyl group. Finally, the morpholine ring is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents and catalysts used are often chosen for their cost-effectiveness and availability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Potential use in the development of new therapeutic agents for treating infections caused by anaerobic bacteria and parasites.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components . This makes it effective against anaerobic bacteria and parasites. The molecular targets include DNA and various enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its longer half-life and improved oral absorption compared to metronidazole.
Secnidazole: A second-generation nitroimidazole with enhanced pharmacokinetic properties.
Uniqueness
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine is unique due to its specific structural features, such as the presence of a morpholine ring and a sulfonyl group, which may confer distinct pharmacological properties and potentially improved efficacy or reduced side effects compared to other nitroimidazoles.
Propiedades
Número CAS |
80348-55-6 |
|---|---|
Fórmula molecular |
C8H12N4O5S |
Peso molecular |
276.27 g/mol |
Nombre IUPAC |
4-(3-methyl-5-nitroimidazol-4-yl)sulfonylmorpholine |
InChI |
InChI=1S/C8H12N4O5S/c1-10-6-9-7(12(13)14)8(10)18(15,16)11-2-4-17-5-3-11/h6H,2-5H2,1H3 |
Clave InChI |
RAYNJIIDRZETKC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


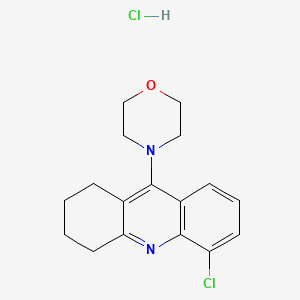
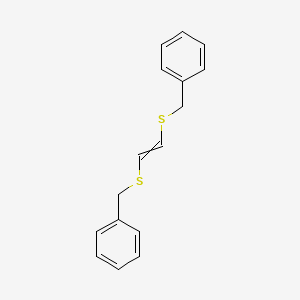

![Ethyl 2-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B14008935.png)

![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
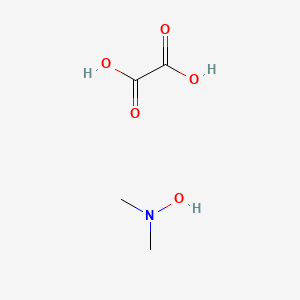

![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid](/img/structure/B14008970.png)
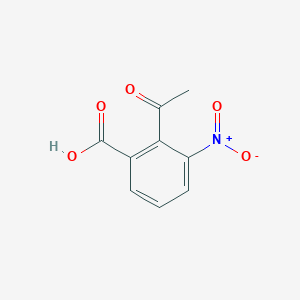
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
